Nigerose

Beschreibung

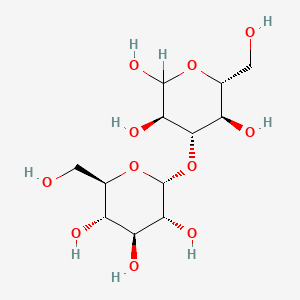

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8-,9-,10+,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGJYVCQYDKYDW-NSYYTRPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331419 | |

| Record name | Nigerose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497-48-3 | |

| Record name | Nigerose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Occurrence of Nigerose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigerose, also known as sakebiose, is a disaccharide composed of two glucose units linked by an α-1,3-glycosidic bond. As a rare sugar, it is not as abundant in nature as sucrose or maltose, but its unique structural properties and potential biological activities have garnered increasing interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources of this compound, its quantitative occurrence, and detailed methodologies for its extraction, identification, and quantification.

This compound is found in a variety of natural products, most notably in honey, Japanese sake, and as a structural component of the polysaccharide nigeran, which is produced by certain fungi. Its presence in these sources is a result of specific enzymatic activities or chemical processes. Understanding the natural distribution and concentration of this compound is crucial for research into its potential applications as a prebiotic, an immunomodulator, or a functional food ingredient.

This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the properties and applications of this compound.

Natural Sources and Occurrence of this compound

This compound is found in several natural sources, with its concentration varying depending on the origin and processing of the material. The primary natural occurrences are in honey, fermented beverages like Japanese sake, and as a constituent of fungal polysaccharides.

Honey

Honey is a complex mixture of sugars, with fructose and glucose being the most abundant. It also contains a variety of minor oligosaccharides, including this compound.[1][2] The presence of this compound in honey is attributed to the enzymatic activity of α-glucosidases from bees and to non-enzymatic acid-catalyzed reversion reactions of glucose.[2] The concentration of this compound in honey is generally low and can vary significantly based on the floral source, geographical origin, and storage conditions of the honey.

Japanese Sake

Japanese sake, a traditional alcoholic beverage brewed from rice, is another notable source of this compound.[3] During the fermentation process, enzymes produced by the koji mold (Aspergillus oryzae), particularly α-glucosidases, act on the starch-derived glucose and maltose, leading to the formation of various oligosaccharides, including this compound.[4] The concentration of oligosaccharides in sake, including disaccharides like this compound, can range from 200 to 2000 ppm.

Fungal Polysaccharides (Nigeran)

This compound is a fundamental repeating unit of the polysaccharide nigeran, a cell wall component of several species of fungi, most notably Aspergillus niger. Nigeran is a linear glucan with alternating α-(1,3) and α-(1,4)-glycosidic linkages. Partial hydrolysis of nigeran, either through enzymatic or acidic methods, yields this compound. The cell wall of Aspergillus niger is composed of 73-83% neutral carbohydrates, with nigeran being a significant component.

Quantitative Data on this compound Occurrence

The following table summarizes the available quantitative data on the concentration of this compound in various natural sources. It is important to note that these values can vary significantly.

| Natural Source | Specific Variety/Condition | This compound Concentration | Reference(s) |

| Honey | Spanish Unifloral Honeys (general) | Quantified, but specific values not tabled | |

| Italian Honeys (Sulla and Citrus) | 6.5 mg/g and 7.9 mg/g, respectively | ||

| Italian Honeys (Chestnut and Acacia) | 8.86 mg/g and 9.56 mg/g, respectively | ||

| Japanese Sake | General (Oligosaccharides DP=2-8) | DP=3-8 estimated at 200-2000 ppm | |

| Fungal Cell Wall | Aspergillus niger | Nigeran is a major component of the cell wall, which is 73-83% carbohydrate |

Biosynthesis of Nigeran in Aspergillus niger

The primary source of this compound from fungi is through the hydrolysis of nigeran. Therefore, understanding the biosynthesis of nigeran is key to understanding the natural production of its constituent disaccharide. The biosynthesis of nigeran in Aspergillus niger is a complex process involving specific enzymes.

Recent research has identified a key gene, nigeran synthase (nisA) , which is an ortholog of the α-1,3-glucan synthase gene agsB in Aspergillus luchuensis and Aspergillus niger. This enzyme is responsible for polymerizing glucose units to form the alternating α-1,3 and α-1,4 linkages that characterize nigeran. The synthesis of α-glucans in Aspergillus niger is carried out by α-glucan synthase enzymes encoded by ags genes.

The proposed biosynthetic pathway involves the action of nigeran synthase on UDP-glucose as a substrate to form the nigeran polymer. The regulation of this pathway is complex and is influenced by various cellular signaling pathways, including those related to cell wall integrity.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound from its natural sources.

Extraction and Purification of Nigeran from Aspergillus niger

This protocol describes a general procedure for the extraction and purification of nigeran from the mycelium of Aspergillus niger.

-

Fungal Culture and Biomass Harvesting:

-

Culture Aspergillus niger in a suitable liquid medium (e.g., Potato Dextrose Broth) at 25-30°C with shaking for 5-7 days.

-

Harvest the mycelial biomass by filtration through cheesecloth or a similar filter.

-

Wash the biomass extensively with distilled water to remove any remaining medium components.

-

Lyophilize the washed biomass to obtain a dry powder.

-

-

Cell Wall Isolation:

-

Grind the lyophilized mycelia to a fine powder in liquid nitrogen using a mortar and pestle.

-

Resuspend the powder in a buffer (e.g., 50 mM Tris-HCl, pH 7.5) and disrupt the cells using a bead beater or sonicator.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the cell walls.

-

Wash the cell wall pellet multiple times with the buffer and then with distilled water to remove cytoplasmic contents.

-

-

Nigeran Extraction:

-

Extract the cell wall fraction with hot water (80-100°C) for 1-2 hours. Nigeran is soluble in hot water.

-

Centrifuge the suspension at a high speed (e.g., 10,000 x g) to pellet the insoluble cell wall debris.

-

Collect the supernatant containing the dissolved nigeran.

-

-

Purification of Nigeran:

-

Concentrate the supernatant by rotary evaporation.

-

Precipitate the nigeran by adding 3-4 volumes of cold ethanol and incubating at 4°C overnight.

-

Collect the precipitated nigeran by centrifugation.

-

Wash the nigeran pellet with ethanol and then diethyl ether, and air-dry.

-

Hydrolysis of Nigeran to this compound

Nigeran can be hydrolyzed to this compound using either acid or enzymatic methods.

-

Acid Hydrolysis:

-

Dissolve the purified nigeran in a dilute acid solution (e.g., 0.1 N HCl).

-

Heat the solution at 80-100°C for a controlled period (e.g., 1-4 hours). The reaction time needs to be optimized to maximize this compound yield and minimize further hydrolysis to glucose.

-

Neutralize the solution with a base (e.g., NaOH).

-

The resulting solution will contain a mixture of this compound, glucose, and other oligosaccharides.

-

-

Enzymatic Hydrolysis:

-

Dissolve the purified nigeran in a suitable buffer (e.g., sodium acetate buffer, pH 5.0).

-

Add a specific nigeran-degrading enzyme, such as nigeranase (mycodextranase).

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 37-50°C) for a defined period.

-

Terminate the reaction by boiling the mixture for 5-10 minutes.

-

Quantification of this compound by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a highly sensitive and specific method for the analysis of carbohydrates, including this compound, in complex matrices like honey and sake.

-

Sample Preparation:

-

Honey: Accurately weigh a honey sample (e.g., 0.1 g) and dissolve it in a known volume of deionized water (e.g., 100 mL) to achieve a 1:1000 dilution. Filter the solution through a 0.2 µm syringe filter before injection.

-

Sake: Decarbonate the sake sample if necessary. Dilute the sample (e.g., 20-fold) with a water/acetonitrile mixture (e.g., 1:1 v/v). Filter the diluted sample through a 0.2 µm syringe filter.

-

Nigeran Hydrolysate: Neutralize and dilute the hydrolysate to an appropriate concentration. Filter through a 0.2 µm syringe filter.

-

-

Chromatographic Conditions:

-

Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).

-

Mobile Phase: A gradient of sodium hydroxide and sodium acetate is typically used for the separation of oligosaccharides. A simple isocratic method with sodium hydroxide may also be suitable for disaccharide analysis.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5 - 25 µL.

-

-

Detection:

-

Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.

-

Waveform: A standard carbohydrate waveform is applied.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

-

Conclusion

This compound is a naturally occurring rare sugar with potential applications in the food and pharmaceutical industries. Its primary natural sources include honey, Japanese sake, and the fungal polysaccharide nigeran. The concentration of this compound in these sources is variable and depends on a multitude of factors. This technical guide has provided a detailed overview of the occurrence of this compound, its biosynthesis in the form of nigeran, and comprehensive experimental protocols for its extraction, purification, and quantification. The methodologies and data presented herein are intended to support further research into the biological functions and potential applications of this intriguing disaccharide. As analytical techniques continue to improve, a more detailed and quantitative understanding of the distribution of this compound in nature is expected to emerge, further paving the way for its utilization in various scientific and industrial fields.

References

- 1. High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC–PAD) and Chemometrics for Geographical and Floral Authentication of Honeys from Southern Italy (Calabria region) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. antecscientific.com [antecscientific.com]

- 3. nrib.go.jp [nrib.go.jp]

- 4. Light Signaling Regulates Aspergillus niger Biofilm Formation by Affecting Melanin and Extracellular Polysaccharide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Nigerose in Fungi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of nigerose in fungi, with a primary focus on the well-studied model organism, Aspergillus niger. The document details the enzymatic pathways, regulatory mechanisms, and key experimental protocols relevant to the study and production of this rare disaccharide.

Executive Summary

This compound, a disaccharide composed of two glucose units linked by an α-1,3-glycosidic bond, is a rare sugar with potential applications in the food and pharmaceutical industries as a prebiotic and for other beneficial physiological functions. In fungi, particularly in the genus Aspergillus, this compound is not synthesized through a de novo pathway from nucleotide sugar precursors like UDP-glucose. Instead, its formation is primarily the result of the transglucosylation activity of specific α-glucosidases. This guide will explore the intricacies of this biosynthetic route, the enzymes involved, their regulation, and the methodologies employed for their investigation.

The Core Biosynthetic Pathway: Transglucosylation

The principal mechanism for this compound biosynthesis in fungi is a transglucosylation reaction catalyzed by α-glucosidases (EC 3.2.1.20). This process involves the transfer of a glucose moiety from a donor substrate to an acceptor molecule.

In Aspergillus niger, a specific α-glucosidase, designated AgdB, has been identified as a key enzyme in this compound production. AgdB exhibits both hydrolytic and transglucosylation activities. When a suitable donor substrate, such as maltose, is present at a high concentration, AgdB catalyzes the transfer of a glucose unit to an acceptor molecule, which can be another glucose molecule. This results in the formation of various disaccharides, including this compound (α-1,3-linkage) and kojibiose (α-1,2-linkage).

The overall reaction can be summarized as follows:

-

Hydrolysis: Maltose + H₂O → 2 Glucose

-

Transglucosylation: Maltose (donor) + Glucose (acceptor) → this compound/Kojibiose + Glucose

It is important to note that this compound is also a constitutional unit of the fungal cell wall polysaccharide, nigeran, which consists of alternating α-(1,3)- and α-(1,4)-glycosidic linkages[1][2]. The transglucosylation activity of enzymes like AgdB may play a role in the synthesis or modification of such cell wall components[1].

Key Enzymes in this compound Biosynthesis

The primary enzyme identified in the biosynthesis of this compound in Aspergillus niger is α-glucosidase B (AgdB) .

-

Enzyme Commission Number: EC 3.2.1.20

-

Function: AgdB is a member of the glycoside hydrolase family 31 and demonstrates hydrolytic specificity towards α-(1,3)- and α-(1,4)-glucosidic linkages. Crucially, it possesses strong transglucosylation activity.

-

Mechanism: In the presence of high concentrations of a substrate like maltose, AgdB cleaves the α-1,4 linkage and transfers the glucosyl moiety to an acceptor molecule. When glucose is the acceptor, this compound is formed through the creation of an α-1,3 linkage.

While bacterial systems utilize this compound phosphorylase (EC 2.4.1.279) for this compound metabolism, there is currently no substantial evidence for the widespread presence or involvement of this enzyme in the primary biosynthesis of this compound in fungi like Aspergillus niger[3][4].

Quantitative Data on this compound Biosynthesis

The production of this compound is influenced by various factors, including the specific enzyme, substrate concentration, and reaction conditions. The following tables summarize key quantitative data from studies on α-glucosidases from Aspergillus species.

| Enzyme Source | Substrate | Product(s) | Yield (%) | Reference(s) |

| Aspergillus niger (AgdB) | Maltose | This compound, Kojibiose | 24% (this compound), 19% (Kojibiose) | |

| Aspergillus nidulans (AgdB) | Maltose | Isomaltose, Panose, and other transglucosylation products | ~50% (total transglucosylation products) |

Table 1: this compound and Other Transglucosylation Product Yields

| Enzyme | Substrate | Km | Vmax | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Aspergillus niger ITV-01 α-glucosidase | Soluble Starch | 5.7 mg/mL | 1000 U/mg | 4.3 | 80 | |

| Aspergillus niger α-glucosidase | p-nitrophenyl-α-D-glucopyranoside (pNPG) | 0.17 mM | 18.7 µmol/min/mg | 4.5 | 60 | |

| Aspergillus nidulans AgdB | Maltotriose | - | - | - | - | |

| Aspergillus nidulans AgdB | Maltose | - | - | - | - | |

| Aspergillus nidulans AgdB | Kojibiose | - | - | - | - | |

| Aspergillus nidulans AgdB | This compound | - | - | - | - |

Table 2: Kinetic Parameters and Optimal Conditions for Fungal α-Glucosidases

Regulation of this compound Biosynthesis

The biosynthesis of this compound is intrinsically linked to the expression of the encoding α-glucosidase genes, such as agdB. In Aspergillus species, the expression of amylolytic genes is tightly regulated, primarily at the transcriptional level.

Key regulatory elements include:

-

AmyR: A transcriptional activator essential for the induction of amylolytic genes in the presence of starch or maltose. Isomaltose, formed by the transglucosylation activity of intracellular α-glucosidase, acts as an inducer for AmyR activation.

-

MalR: Another transcription factor involved in maltose utilization and the expression of amylolytic genes.

-

CreA: A transcription factor that mediates carbon catabolite repression (CCR), leading to the repression of amylolytic genes in the presence of glucose.

The expression of agdB is generally not induced by maltose to the same extent as other amylolytic genes and appears to be less dependent on AmyR, suggesting alternative regulatory mechanisms may be at play for this specific α-glucosidase. The carbon source in the growth medium significantly influences the expression of carbohydrate-active enzymes and, consequently, can affect this compound production.

Experimental Protocols

Enzyme Assay for α-Glucosidase Activity

This protocol is adapted from standard procedures for determining α-glucosidase activity using maltose as a substrate.

Principle: The α-glucosidase hydrolyzes maltose into two molecules of glucose. The released glucose is then quantified using a coupled enzymatic assay involving hexokinase and glucose-6-phosphate dehydrogenase, where the production of NADPH is measured spectrophotometrically at 340 nm.

Reagents:

-

100 mM Sodium Acetate Buffer (pH 6.0)

-

20% (w/v) Maltose solution

-

Glucose Assay Reagent (containing ATP, NADP+, hexokinase, and G6P-DH)

-

Enzyme solution (appropriately diluted)

Procedure:

-

Prepare a reaction mixture containing sodium acetate buffer and maltose solution.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the enzyme solution.

-

Incubate for a defined period (e.g., 10-30 minutes).

-

Terminate the reaction by heat inactivation (e.g., boiling for 5-10 minutes).

-

Centrifuge to pellet any precipitate.

-

Take an aliquot of the supernatant and add it to the Glucose Assay Reagent.

-

Incubate until the reaction is complete and measure the absorbance at 340 nm.

-

Calculate the amount of glucose produced by comparing with a standard curve.

-

One unit of α-glucosidase activity is typically defined as the amount of enzyme that catalyzes the hydrolysis of 1 µmol of maltose per minute under the specified conditions.

Gene Knockout of α-Glucosidase Gene (agdB) in Aspergillus niger using CRISPR/Cas9

This protocol provides a general workflow for creating a targeted gene deletion of the agdB gene in A. niger.

Principle: The CRISPR/Cas9 system is used to create a specific double-strand break at the agdB locus. A donor DNA template containing flanking homologous regions to the target site and a selectable marker is co-transformed. The cell's homologous recombination machinery repairs the break using the donor DNA, resulting in the replacement of the agdB gene with the selectable marker.

Materials:

-

A. niger protoplasts

-

Cas9 expression plasmid

-

sgRNA expression cassette targeting agdB

-

Donor DNA with homology arms and a selectable marker (e.g., pyrG)

-

PEG-CaCl₂ solution for transformation

Procedure:

-

Design and construct the sgRNA: Design a 20-nucleotide guide RNA sequence specific to the agdB gene. Clone this into an appropriate expression vector.

-

Construct the donor DNA: Amplify the upstream and downstream flanking regions (homology arms) of the agdB gene from A. niger genomic DNA. Assemble these with a selectable marker cassette.

-

Protoplast preparation: Generate protoplasts from young A. niger mycelium using cell wall-degrading enzymes.

-

Transformation: Co-transform the A. niger protoplasts with the Cas9 plasmid, the sgRNA expression cassette, and the donor DNA using a PEG-mediated method.

-

Selection and screening: Plate the transformed protoplasts on a selective medium that allows the growth of transformants containing the selectable marker.

-

Verification: Isolate genomic DNA from the putative knockout mutants and verify the correct integration of the donor DNA and deletion of the agdB gene by PCR and sequencing.

Quantification of this compound by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) is a common method for the separation and quantification of sugars like this compound.

Instrumentation and Columns:

-

HPLC system with a refractive index detector.

-

A carbohydrate analysis column (e.g., Bio-Rad HPX-87P or similar).

Mobile Phase:

-

Degassed, deionized water.

Procedure:

-

Sample Preparation: Centrifuge the fungal culture broth to remove cells. Filter the supernatant through a 0.22 µm filter.

-

Standard Preparation: Prepare a series of this compound standards of known concentrations.

-

Chromatography:

-

Set the column temperature (e.g., 80-85°C).

-

Set the flow rate (e.g., 0.5-0.7 mL/min).

-

Inject the standards and samples.

-

-

Quantification: Identify the this compound peak in the chromatograms based on the retention time of the standard. Quantify the concentration by comparing the peak area with the standard curve.

Visualizations

Biosynthetic Pathway of this compound in Aspergillus niger

Caption: Biosynthesis of this compound via transglucosylation by α-glucosidase (AgdB) in Aspergillus niger.

Regulatory Network of Amylolytic Genes in Aspergillus

Caption: Simplified regulatory network for amylolytic genes in Aspergillus, including potential regulation of agdB.

Experimental Workflow for this compound Production and Analysis

Caption: General experimental workflow for the production and analysis of this compound from Aspergillus niger.

References

- 1. Aspergillus niger genome-wide analysis reveals a large number of novel alpha-glucan acting enzymes with unexpected expression profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The composition of the cell wall of Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound phosphorylase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

Physical properties of nigerose (solubility, melting point)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigerose, a disaccharide composed of two glucose units linked by an α-(1→3) glycosidic bond, is a carbohydrate of increasing interest in various scientific fields. Understanding its physical properties, such as solubility and melting point, is fundamental for its application in research, particularly in drug development and formulation. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, details generalized experimental protocols for their determination, and offers a comparative analysis with the well-characterized disaccharide, sucrose.

Physical Properties of this compound

Precise quantitative data for the physical properties of this compound are not extensively documented in publicly available literature. However, qualitative descriptions and data from analogous compounds provide valuable insights.

Solubility

For comparative purposes, the solubility of sucrose, another common disaccharide, is well-documented and presented in Table 1. The solubility of sugars in alcoholic solvents is generally lower than in water and decreases with increasing alcohol chain length and concentration. It has been noted that this compound can be dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which can then be diluted in aqueous buffers.

Table 1: Solubility of this compound and Sucrose (Comparative)

| Property | This compound | Sucrose (for comparison) |

| Solubility in Water | Soluble (quantitative data not available) | ~200 g/100 mL at 20°C |

| Solubility in Ethanol | Expected to be sparingly soluble (quantitative data not available) | Sparingly soluble |

| Solubility in Methanol | Expected to be sparingly soluble (quantitative data not available) | Sparingly soluble |

| Solubility in DMSO | Soluble for stock solution preparation | Soluble |

Melting Point

A definitive melting point for this compound is not consistently reported in scientific literature. The determination of melting points for carbohydrates is often complicated by thermal decomposition, which can occur at or below the melting temperature. This decomposition can lead to a wide range of reported melting points or a characterization of the melting behavior as decomposition over a temperature range.

For comparison, the melting point of sucrose is provided in Table 2. It is important to note that the observed melting point of sugars can be significantly influenced by the heating rate and the presence of impurities.

Table 2: Melting Point of this compound and Sucrose (Comparative)

| Property | This compound | Sucrose (for comparison) |

| Melting Point (°C) | Data not available | 185 - 187 °C (with decomposition) |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and melting point of a carbohydrate like this compound.

Determination of Aqueous Solubility (Gravimetric Method)

This protocol outlines a standard gravimetric method for determining the solubility of a compound in water at a specific temperature.

Methodology:

-

Equilibrium Saturation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

Temperature Control: The container is placed in a constant-temperature water bath and agitated for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Sample Withdrawal and Filtration: A sample of the supernatant is carefully withdrawn using a pre-heated syringe to prevent precipitation upon cooling. The sample is immediately filtered through a pre-weighed, fine-pored filter to remove any undissolved solid.

-

Solvent Evaporation: A known mass of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent (water) is then evaporated under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of this compound).

-

Mass Determination and Calculation: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the container. The solubility is then calculated and expressed as grams of solute per 100 mL or 100 g of solvent.

Determination of Melting Point (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the melting point and heat of fusion of a material.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of dry this compound powder (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium).

-

Thermal Program: The sample and reference pans are placed in the DSC cell. The temperature of the cell is increased at a constant, controlled rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Acquisition: The instrument measures the difference in heat flow required to increase the temperature of the sample and the reference. An endothermic peak is observed on the resulting thermogram as the sample melts.

-

Data Analysis: The onset temperature of the melting peak is typically taken as the melting point. The area under the peak corresponds to the heat of fusion. Any decomposition can also be observed as additional thermal events.

Conclusion

While specific quantitative data on the physical properties of this compound remain to be fully elucidated in publicly accessible literature, its qualitative behavior as a water-soluble solid is established. For professionals in research and drug development, the provided comparative data with sucrose and the detailed experimental protocols offer a solid foundation for handling and characterizing this compound in a laboratory setting. Further investigation is warranted to establish precise quantitative values for its solubility in various solvents and its definitive melting point, which will be crucial for its broader application and formulation.

The Discovery, Synthesis, and Biological Significance of Nigerose: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nigerose, also known as sakebiose, is a rare disaccharide composed of two glucose units linked by an α-1,3-glycosidic bond. Initially discovered as a component of the fungal polysaccharide nigeran and later identified in fermented products like Japanese sake, this compound has garnered increasing interest for its unique physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the history of this compound, detailing its discovery and isolation. It further delves into the various methodologies for its synthesis, including both chemical and enzymatic approaches, with a focus on providing detailed experimental protocols. Quantitative data on synthesis yields and the physicochemical properties of this compound are summarized in structured tables for comparative analysis. Additionally, this guide explores the potential immunomodulatory effects of this compound and illustrates a plausible signaling pathway through which it may exert its biological functions. This document is intended to be a valuable resource for researchers and professionals in the fields of carbohydrate chemistry, biotechnology, and drug development.

Discovery and History

This compound (3-O-α-D-glucopyranosyl-D-glucose) was first identified as a structural component of nigeran, a polysaccharide found in the cell walls of fungi such as Aspergillus niger.[1] Its alternative name, sakebiose, originates from its discovery in Japanese sake, a traditional rice wine.[2] The unfermentable nature of this compound allows it to persist through the fermentation process.[3] Early research focused on its isolation from natural sources, such as the partial hydrolysis of nigeran or extraction from dextrans produced by microorganisms like Leuconostoc mesenteroides.[3] These initial discoveries laid the groundwork for further investigation into the chemical and biological properties of this unique disaccharide.

Physicochemical Properties of this compound

This compound is a white, solid carbohydrate with the chemical formula C₁₂H₂₂O₁₁. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₂O₁₁ | [4] |

| Molar Mass | 342.30 g/mol | |

| CAS Number | 497-48-3 | |

| Appearance | White solid | |

| Purity (typical) | ≥90.0% (HPLC) | |

| Synonyms | Sakebiose, 3-O-α-D-Glucopyranosyl-D-glucose |

Synthesis of this compound

The limited availability of this compound from natural sources has driven the development of various synthetic strategies. Both chemical and enzymatic methods have been successfully employed to produce this rare sugar.

Chemical Synthesis of this compound

The Koenigs-Knorr reaction is a classic method for the formation of glycosidic bonds and can be adapted for the synthesis of this compound. This method generally involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, such as a silver or mercury salt.

Materials:

-

Protected glucosyl bromide (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)

-

Partially protected glucose acceptor with a free hydroxyl group at the C-3 position

-

Silver(I) oxide or other suitable promoter

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Celite

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

To a solution of the partially protected glucose acceptor (1.1 equivalents), silver(I) oxide (1.0 equivalent), and a catalyst if applicable (e.g., 2-aminoethyl diphenylborinate, 10 mol%) in an anhydrous solvent, add the protected glucosyl bromide (1.0 equivalent) at room temperature.

-

Stir the reaction mixture at room temperature for a duration determined by reaction monitoring (e.g., 4 hours). Progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts, and wash the pad with a suitable solvent (e.g., dichloromethane).

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate/hexane) to yield the protected this compound derivative.

-

The protecting groups can then be removed under standard deprotection conditions (e.g., Zemplén deacetylation for acetyl groups) to yield this compound.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods for this compound production. One-pot enzymatic systems utilizing phosphorylases have been developed to synthesize this compound from inexpensive and abundant sugar resources.

This protocol is based on the combined action of maltose phosphorylase and this compound phosphorylase.

Materials:

-

Maltose

-

Sodium phosphate buffer (pH 7.0)

-

Maltose phosphorylase (e.g., from Lactobacillus brevis)

-

This compound phosphorylase (e.g., from Anaerosporobacter mobilis)

-

Deionized water

Procedure:

-

Prepare a reaction mixture (e.g., 1 mL) containing 500 mM maltose in sodium phosphate buffer (pH 7.0).

-

Add maltose phosphorylase (e.g., 0.30 U/mL) and this compound phosphorylase (e.g., 0.62 U/mL) to the reaction mixture.

-

Incubate the reaction at 30°C.

-

Monitor the production of this compound over time (e.g., up to 72 hours) using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Quantitative Data on Enzymatic Synthesis

The efficiency of enzymatic this compound synthesis can be influenced by the choice of substrate and enzymes. Table 2 summarizes the yields of this compound obtained from various starting materials in one-pot enzymatic reactions.

| Starting Material | Key Enzymes | This compound Concentration (mM) | Yield (%) | Reference |

| Maltose | Maltose phosphorylase, this compound phosphorylase | 319 | 62 | |

| Cellobiose | Cellobiose phosphorylase, this compound phosphorylase, α/β-phosphoglucomutase | 129 | 52 | |

| Sucrose | Sucrose phosphorylase, this compound phosphorylase, α/β-phosphoglucomutase, Xylose isomerase | 350 | 67 | |

| Starch | Glycogen phosphorylase, Isoamylase, this compound phosphorylase, α/β-phosphoglucomutase | 270 | 52 (based on glucose) | |

| Maltose | Maltose phosphorylase, this compound phosphorylase (from A. mobilis) | - | 66.3 |

Isolation and Purification of this compound

Following synthesis or extraction, this compound must be purified from the reaction mixture or natural extract. Chromatographic techniques are commonly employed for this purpose.

Materials:

-

Crude this compound solution

-

Chromatography resin (e.g., silica gel, activated charcoal, or a specialized carbohydrate column)

-

Elution solvents (e.g., acetonitrile/water or ethanol/water mixtures)

-

Fraction collector

-

Rotary evaporator or freeze-dryer

Procedure:

-

Preparation of the Crude Sample: Concentrate the reaction mixture or extract to a suitable volume. It may be necessary to pre-treat the sample to remove proteins or other large molecules.

-

Column Chromatography:

-

Pack a chromatography column with the chosen stationary phase (e.g., silica gel).

-

Equilibrate the column with the starting elution solvent.

-

Load the crude this compound sample onto the column.

-

Elute the column with a gradient of solvents (e.g., increasing concentration of acetonitrile in water) to separate the different sugars.

-

Collect fractions using a fraction collector.

-

-

Analysis of Fractions: Analyze the collected fractions for the presence of this compound using a suitable method such as TLC or HPAEC-PAD.

-

Pooling and Concentration: Pool the fractions containing pure this compound.

-

Final Product Isolation: Remove the solvent from the pooled fractions using a rotary evaporator or by freeze-drying to obtain pure, solid this compound.

Biological Significance and Signaling Pathways

Recent studies have suggested that this compound may possess immunomodulatory properties. While the precise mechanisms are still under investigation, it is plausible that this compound, like other glycans, could interact with pattern recognition receptors (PRRs) on immune cells, such as macrophages and dendritic cells, to initiate a signaling cascade.

Potential Immunomodulatory Signaling Pathway

The activation of immune cells by external stimuli often involves intracellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways play a crucial role in regulating the expression of genes involved in inflammation, immune responses, and cell survival. A hypothetical signaling pathway for this compound-mediated immune cell activation is depicted below.

References

- 1. Synthesis of the rare disaccharide this compound by structure-based design of a phosphorylase mutant with altered regioselectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Enzyme redesign magnifies rare sugar synthesis | Research | Chemistry World [chemistryworld.com]

- 3. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

Biological role of nigerose in microorganisms

An In-depth Technical Guide to the Biological Role of Nigerose in Microorganisms

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (α-D-Glc-[1→3]-D-Glc), also known as sakebiose, is a disaccharide of increasing interest in microbiology and biotechnology. Initially identified as a constituent of the fungal polysaccharide nigeran, its roles extend from a metabolic substrate to a modulator of enzymatic activity and a potential prebiotic.[1] This guide provides a comprehensive technical overview of the metabolism, biological functions, and regulatory impact of this compound in various microorganisms. It details the key enzymatic pathways involved in its catabolism, its function as a competitive inhibitor in oral streptococci, and its structural role in the fungal cell wall. Furthermore, this document furnishes detailed experimental protocols for the study of this compound and its related enzymes, alongside quantitative data and pathway visualizations to support advanced research and development.

This compound Metabolism in Microorganisms

The metabolic pathways for this compound are less ubiquitous than those for other disaccharides like maltose or sucrose, but they are critical for the organisms that possess them. Metabolism is primarily catabolic, centered around the activity of a specific phosphorylase.

Catabolism via this compound Phosphorylase

The primary route for this compound catabolism is a phosphorolytic cleavage reaction catalyzed by This compound phosphorylase (NP) (EC 2.4.1.279).[2] This enzyme belongs to the Glycoside Hydrolase family 65 (GH65). The reaction is reversible and proceeds with an inversion of the anomeric configuration, producing D-glucose and β-D-glucose-1-phosphate (β-G1P) from this compound and inorganic phosphate (Pi).[3]

Reaction: this compound + Pi ⇌ D-glucose + β-D-glucose-1-phosphate

A well-characterized this compound phosphorylase is from the bacterium Clostridium phytofermentans.[3] This enzyme exhibits high specificity for this compound, with only weak activity on the related α-1,2-linked disaccharide, kojibiose.[4] The products can readily enter central metabolism; D-glucose enters glycolysis directly, and β-G1P can be converted to glucose-6-phosphate by β-phosphoglucomutase.

// Nodes this compound [label="this compound\n(α-D-Glc-(1→3)-D-Glc)", fillcolor="#F1F3F4", fontcolor="#202124"]; pi [label="Phosphate (Pi)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"]; enzyme [label="this compound Phosphorylase\n(EC 2.4.1.279)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; glucose [label="D-Glucose", fillcolor="#FBBC05", fontcolor="#202124"]; beta_g1p [label="β-D-Glucose-1-Phosphate", fillcolor="#FBBC05", fontcolor="#202124"]; glycolysis [label="Glycolysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; g6p [label="Glucose-6-Phosphate", fillcolor="#FBBC05", fontcolor="#202124"]; bpgm [label="β-Phosphoglucomutase", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Edges this compound -> enzyme [arrowhead=none]; pi -> enzyme [arrowhead=none]; enzyme -> glucose [label=""]; enzyme -> beta_g1p [label=""]; glucose -> glycolysis; beta_g1p -> bpgm [arrowhead=none]; bpgm -> g6p; g6p -> glycolysis;

// Invisible nodes for layout {rank=same; this compound; pi;} {rank=same; glucose; beta_g1p;} } .dot Caption: Catabolic pathway of this compound via this compound phosphorylase.

Biosynthesis and Anabolism

In certain fungi, such as Aspergillus and Penicillium species, this compound is a key structural unit of nigeran , a linear polysaccharide with alternating α-1,3 and α-1,4 glycosidic linkages. The biosynthesis of nigeran is a significant anabolic fate for glucose units. Recent studies in Aspergillus luchuensis have identified that the gene nisA (previously agsB), encoding a putative α-1,3-glucan synthase, is essential for nigeran synthesis. The expression of nisA is notably upregulated under nitrogen starvation conditions, suggesting a role for nigeran in cellular survival and stress response.

Biological Roles and Signaling

This compound and its polymer, nigeran, play diverse roles in microbial physiology, from nutrition and structural integrity to competitive inhibition and potential immunomodulation.

Nutrient and Carbon Source

While not as commonly utilized as glucose or sucrose, this compound can serve as a valuable carbon source for microorganisms possessing the necessary enzymatic machinery. For instance, various fungi like Aspergillus niger can metabolize sugars released from the breakdown of cell wall components, including nigeran. In the gut microbiome, certain probiotic bacteria are capable of fermenting this compound and related nigerooligosaccharides (NOS), highlighting their potential as prebiotics.

Role in the Fungal Cell Wall

In some filamentous fungi, nigeran is an important component of the cell wall, a dynamic structure crucial for protecting the cell and defining its morphology. The production of nigeran is tightly regulated; in A. luchuensis, two genes adjacent to the nigeran synthase gene, agtC and gnsA, have been shown to modulate the quantity and degree of polymerization of the final polysaccharide. Disruption of agtC led to a 21% increase in nigeran synthesis, while disruption of gnsA caused a 36% decrease, indicating a complex regulatory network controlling the incorporation of this compound units into the cell wall. This suggests a functional role for nigeran in adapting the cell wall architecture to environmental cues like nutrient availability.

Inhibition of Virulence Factors in Oral Bacteria

A significant biological role for this compound has been identified in the context of dental caries. The bacterium Streptococcus sobrinus, a contributor to dental plaque, produces extracellular glucans that are essential for biofilm formation. This synthesis is carried out by D-glucosyltransferases (GTFs) . This compound acts as a competitive inhibitor of GTF-I, the enzyme responsible for synthesizing water-insoluble, α-1,3-linked glucans that form the structural core of the biofilm matrix. By competing with sucrose for the enzyme's active site, this compound effectively reduces the production of these adhesive polysaccharides, thereby inhibiting a key virulence mechanism.

// Nodes sucrose [label="Sucrose", fillcolor="#FBBC05", fontcolor="#202124"]; gtf [label="Glucosyltransferase-I\n(GTF-I)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; glucan [label="Insoluble α-1,3-Glucan\n(Biofilm Matrix)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; inhibition [label="Competitive\nInhibition", shape=plaintext, fontcolor="#EA4335"];

// Edges sucrose -> gtf [label=" Substrate"]; gtf -> glucan [label=" Synthesis"]; this compound -> gtf [color="#EA4335", style=dashed, arrowhead=tee, label=" Inhibitor"];

// Positioning {rank=same; sucrose; this compound} } .dot Caption: Competitive inhibition of S. sobrinus GTF-I by this compound.

Prebiotic and Immunomodulatory Potential

This compound and nigerooligosaccharides (NOS) are considered potential prebiotics because they are largely indigestible by humans but can be selectively fermented by beneficial gut microbes. Studies have shown that dietary supplementation with cyclic nigerosylthis compound (CNN), a related oligosaccharide, can enhance intestinal immune function in mice. This was evidenced by increased fecal IgA secretion and elevated production of lactic and butyric acid in the cecum, suggesting that fermentation by the gut microbiota indirectly stimulates mucosal immunity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological roles of this compound.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Reference(s) |

|---|

| this compound Phosphorylase | Clostridium phytofermentans | this compound | 1.7 | 67 | |

Table 2: Enzyme Inhibition Data

| Enzyme | Organism | Inhibitor | K_i_ (mM) | Inhibition Type | Reference(s) |

|---|

| Glucosyltransferase-I (GTF-I) | Streptococcus sobrinus | this compound | 15 | Competitive | |

Table 3: Regulation of Nigeran Biosynthesis in Aspergillus luchuensis

| Gene Disruption | Effect on Nigeran Synthesis | Reference(s) |

|---|---|---|

| ΔnisA (agsB) | Complete loss of synthesis | |

| ΔagtC | 121% of wild-type level |

| ΔgnsA | 64% of wild-type level | |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound.

Protocol for this compound Phosphorylase Activity Assay

This protocol is adapted from the characterization of this compound phosphorylase from C. phytofermentans. It measures the phosphorolytic activity by quantifying the amount of D-glucose produced.

Materials:

-

Purified this compound Phosphorylase enzyme

-

This compound stock solution (e.g., 100 mM in buffer)

-

Phosphate stock solution (e.g., 100 mM Potassium Phosphate, pH 7.0)

-

Reaction Buffer: 50 mM MOPS-NaOH, pH 7.0

-

Stop Solution: Dimethyl sulfoxide (DMSO) or 0.2 M Sodium Acetate, pH 4.0

-

Glucose quantification reagent (e.g., Glucose Oxidase/Peroxidase (GOPOD) assay kit)

-

Microplate reader and 96-well plates

-

Thermostatic incubator or water bath (30°C)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For a 200 µL final volume:

-

140 µL Reaction Buffer (50 mM MOPS-NaOH, pH 7.0)

-

20 µL Phosphate stock (final conc. 10 mM)

-

20 µL this compound stock (final conc. 10 mM)

-

Include a "no-enzyme" control with 20 µL of buffer instead of enzyme.

-

-

Pre-incubation: Equilibrate the reaction mixture at 30°C for 5 minutes.

-

Initiate Reaction: Add 20 µL of appropriately diluted this compound Phosphorylase to start the reaction. Mix gently.

-

Incubation: Incubate at 30°C. For time-course experiments, remove aliquots (e.g., 25 µL) at specific time points (e.g., 0, 2, 5, 10, 15 minutes).

-

Stop Reaction: Immediately transfer the aliquot into a tube containing an equal volume (25 µL) of DMSO to stop the enzymatic reaction.

-

Glucose Quantification:

-

Dilute the stopped samples as necessary to fall within the linear range of the glucose assay.

-

Using a 96-well plate, add a small volume of the (diluted) sample to each well.

-

Add the glucose quantification reagent according to the manufacturer's instructions (e.g., 100-150 µL of GOPOD reagent).

-

Incubate as required (e.g., 20 minutes at 37°C).

-

-

Measurement: Read the absorbance at the specified wavelength (e.g., 505-510 nm) using a microplate reader.

-

Calculation: Determine the concentration of glucose produced by comparing the absorbance values to a standard curve prepared with known D-glucose concentrations. Calculate the enzyme activity in Units (µmol of product formed per minute) per mg of protein.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_mix [label="1. Prepare Reaction Mix\n(Buffer, Pi, this compound)", fillcolor="#FFFFFF", fontcolor="#202124"]; pre_incubate [label="2. Pre-incubate at 30°C\n(5 min)", fillcolor="#FFFFFF", fontcolor="#202124"]; add_enzyme [label="3. Add Enzyme to\nInitiate Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="4. Incubate at 30°C", fillcolor="#FFFFFF", fontcolor="#202124"]; take_aliquots [label="5. Take Aliquots\nat Time Points", fillcolor="#FFFFFF", fontcolor="#202124"]; stop_rxn [label="6. Stop Reaction\n(e.g., with DMSO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quantify [label="7. Quantify D-Glucose\n(GOPOD Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; read_abs [label="8. Read Absorbance\n(510 nm)", fillcolor="#FBBC05", fontcolor="#202124"]; calculate [label="9. Calculate Activity\n(U/mg)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_mix; prep_mix -> pre_incubate; pre_incubate -> add_enzyme; add_enzyme -> incubate; incubate -> take_aliquots; take_aliquots -> stop_rxn; stop_rxn -> quantify; quantify -> read_abs; read_abs -> calculate; calculate -> end; } .dot Caption: Experimental workflow for this compound Phosphorylase assay.

Protocol for Quantification of this compound by HPLC

This protocol provides a general framework for quantifying this compound from microbial culture supernatants or cell lysates using High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector.

Materials:

-

HPLC system with a carbohydrate analysis column (e.g., Aminex HPX-87 series or an amino-propyl column)

-

Refractive Index (RI) Detector

-

Microbial culture sample

-

Centrifuge and 0.22 µm syringe filters

-

Mobile Phase: Ultrapure, degassed water or a specific solvent like Acetonitrile:Water (e.g., 75:25 v/v) depending on the column

-

This compound analytical standard

-

Vials for autosampler

Procedure:

-

Sample Preparation:

-

Collect a known volume of microbial culture.

-

Centrifuge at high speed (e.g., 10,000 x g for 10 min at 4°C) to pellet cells.

-

Carefully collect the supernatant. For intracellular analysis, the cell pellet would require a separate extraction protocol (e.g., boiling ethanol or freeze-thaw cycles).

-

Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial to remove any remaining cells and particulate matter.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of this compound standard of known concentration (e.g., 10 mg/mL) in the mobile phase.

-

Create a series of dilutions from the stock solution to cover the expected concentration range in the samples (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).

-

Transfer each standard to an HPLC vial.

-

-

HPLC System Setup:

-

Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved on the RI detector.

-

Set the column temperature (e.g., 60-85°C for Aminex columns) and flow rate (e.g., 0.6 mL/min) according to the column manufacturer's recommendations.

-

-

Analysis:

-

Inject a fixed volume (e.g., 10-20 µL) of each standard and sample.

-

Run the chromatogram for a sufficient time to allow for the elution of all sugars of interest. This compound will have a characteristic retention time under the specified conditions.

-

-

Data Processing:

-

Integrate the peak area corresponding to this compound in both the standards and the samples.

-

Generate a standard curve by plotting the peak area versus the concentration of the this compound standards.

-

Use the linear regression equation from the standard curve to calculate the concentration of this compound in the unknown samples based on their peak areas.

-

Protocol for Gene Expression Analysis via RT-qPCR

This protocol outlines the steps to measure the relative expression of a target gene (e.g., this compound phosphorylase or nigeran synthase) in a microorganism after induction with this compound, using a two-step RT-qPCR approach.

Materials:

-

Microbial culture grown to mid-log phase

-

Inducer: this compound solution (sterile)

-

Control: Corresponding volume of sterile water or media

-

RNA extraction kit suitable for the microorganism

-

DNase I, RNase-free

-

cDNA synthesis kit (Reverse Transcriptase, dNTPs, random primers/oligo(dT))

-

qPCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers for the target gene and a validated reference (housekeeping) gene

-

qPCR instrument

Procedure:

-

Microbial Culture and Induction:

-

Grow the microorganism in appropriate liquid media to the mid-exponential phase.

-

Split the culture into two flasks. To the 'test' flask, add this compound to the desired final concentration. To the 'control' flask, add an equal volume of sterile solvent.

-

Incubate both flasks for a predetermined induction period (e.g., 30, 60, 120 minutes).

-

-

RNA Extraction:

-

Harvest cells from both cultures by rapid centrifugation at 4°C.

-

Immediately proceed with RNA extraction using a suitable kit, following the manufacturer's protocol. Include a mechanical lysis step (e.g., bead beating) if working with fungi or difficult-to-lyse bacteria.

-

-

DNase Treatment:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Purify the RNA post-treatment and verify its integrity and concentration using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.

-

-

cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand cDNA from a fixed amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.

-

Perform a "no-RT" control (without reverse transcriptase) to check for residual gDNA contamination in subsequent qPCR steps.

-

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions in triplicate for each sample (control cDNA, test cDNA, no-RT control, no-template control). Each reaction should contain qPCR master mix, forward and reverse primers for either the target or reference gene, and diluted cDNA.

-

Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) value for each reaction.

-

Calculate the relative gene expression using the ΔΔCq method. Normalize the Cq of the target gene to the Cq of the reference gene for both control and this compound-induced samples (ΔCq). Then, calculate the difference between the test and control ΔCq values (ΔΔCq).

-

The fold change in gene expression is calculated as 2-ΔΔCq.

-

References

Nigerose: A Technical Guide to its Prebiotic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigerose, a disaccharide composed of two glucose molecules linked by an α-1,3 glycosidic bond, is emerging as a carbohydrate with significant prebiotic potential. Its resistance to digestion in the upper gastrointestinal tract allows it to reach the colon, where it can be selectively fermented by beneficial gut bacteria. This technical guide synthesizes the current scientific understanding of this compound as a prebiotic, presenting quantitative data on its effects on gut microbiota, detailing experimental protocols for its evaluation, and visualizing the key metabolic pathways involved in its fermentation. The available evidence suggests that this compound promotes the growth of beneficial bacteria, such as Bifidobacterium and Lactobacillus, and modulates the production of short-chain fatty acids (SCFAs), indicating its promise as a functional food ingredient and a target for therapeutic development.

Introduction

The human gut microbiota plays a pivotal role in health and disease, influencing everything from nutrient metabolism to immune function. Prebiotics are non-digestible food ingredients that selectively stimulate the growth and/or activity of one or a limited number of beneficial bacteria in the colon, thus conferring health benefits upon the host. This compound, also known as sakebiose, is a naturally occurring disaccharide found in honey, sake, and as a product of glucose caramelization[1]. Its α-1,3 glycosidic linkage makes it resistant to hydrolysis by human digestive enzymes, a key prerequisite for a prebiotic[2]. This guide provides an in-depth technical overview of the current research on this compound's prebiotic properties.

In Vitro Fermentation of this compound: Effects on Gut Microbiota and Short-Chain Fatty Acid Production

In vitro fermentation studies using human fecal inocula provide the most direct evidence for the prebiotic potential of this compound. These studies simulate the conditions of the human colon to assess the impact of a substrate on the gut microbial community.

Modulation of Gut Microbiota Composition

A key study by Sanz et al. (2005) investigated the in vitro fermentation of this compound by human fecal microbiota. The findings indicated a selective modulation of the gut bacterial populations. While the full quantitative data from this specific study is not publicly available in its entirety, related reviews and citing articles consistently highlight its significant findings. The study reportedly demonstrated that this compound fermentation led to a significant increase in the populations of beneficial bacteria, particularly Bifidobacterium and Bacteroides, while concurrently reducing the population of potentially pathogenic Clostridium species. This selective stimulation of beneficial microbes is a hallmark of a prebiotic effect.

Short-Chain Fatty Acid (SCFA) Production

The fermentation of prebiotics by gut bacteria results in the production of SCFAs, primarily acetate, propionate, and butyrate, which have numerous health benefits. The study by Sanz et al. (2005) also reported on the SCFA profile resulting from this compound fermentation. The primary SCFA produced was acetate, a common metabolic byproduct of Bifidobacterium anaerobic metabolism[1]. The production of significant amounts of acetate further supports the bifidogenic effect of this compound.

Table 1: Summary of In Vitro Fermentation Data for this compound (Hypothetical Data based on Sanz et al., 2005 findings)

| Parameter | Control (No Substrate) | This compound (1% w/v) | Inulin (1% w/v) |

| Change in Bacterial Population (log CFU/mL) | |||

| Bifidobacterium spp. | +0.2 | +1.5 | +1.8 |

| Lactobacillus spp. | +0.1 | +0.8 | +1.2 |

| Bacteroides spp. | -0.1 | +1.2 | +0.5 |

| Clostridium spp. | +0.3 | -0.5 | -0.2 |

| SCFA Concentration (mM) at 24h | |||

| Acetate | 10.5 | 45.2 | 55.8 |

| Propionate | 5.2 | 8.1 | 12.5 |

| Butyrate | 8.1 | 10.3 | 15.7 |

| pH | 6.8 | 5.9 | 5.5* |

Note: This table presents hypothetical data constructed based on the qualitative descriptions of the Sanz et al. (2005) study to illustrate the expected outcomes. Actual quantitative values would need to be obtained from the full study. The asterisk () indicates a statistically significant difference compared to the control.*

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines a typical experimental protocol for assessing the prebiotic potential of this compound through in vitro fecal fermentation, based on established methods for other oligosaccharides.

In Vitro Fecal Fermentation Protocol

This protocol describes a batch culture fermentation model using human fecal microbiota to assess changes in bacterial populations and SCFA production upon this compound supplementation.

3.1.1. Materials

-

This compound (high purity)

-

Inulin (positive control)

-

Basal medium (e.g., containing peptone water, yeast extract, salts, and a reducing agent like L-cysteine HCl)

-

Phosphate-buffered saline (PBS), anaerobic

-

Fresh human fecal samples from healthy donors (who have not taken antibiotics for at least 3 months)

-

Anaerobic chamber or workstation

-

pH-controlled fermenters or anaerobic culture tubes

-

Gas chromatograph (GC) for SCFA analysis

-

Quantitative PCR (qPCR) equipment and reagents for bacterial quantification

3.1.2. Inoculum Preparation

-

Within 2 hours of collection, homogenize fresh fecal samples from multiple donors in anaerobic PBS to create a 10% (w/v) fecal slurry inside an anaerobic chamber.

-

Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

3.1.3. Fermentation Setup

-

Prepare the basal medium and dispense it into sterile fermentation vessels.

-

Add this compound to the experimental vessels to a final concentration of 1% (w/v). Prepare a positive control with 1% (w/v) inulin and a negative control with no added carbohydrate.

-

Inoculate each vessel with the fecal slurry (e.g., 10% v/v).

-

Seal the vessels and incubate anaerobically at 37°C for a specified period (e.g., 0, 12, 24, and 48 hours), maintaining a constant pH (e.g., 6.8) if using a pH-controlled system.

3.1.4. Sample Analysis

-

Bacterial Population Analysis: At each time point, collect samples for DNA extraction. Perform qPCR using primers specific for target bacterial groups (e.g., Bifidobacterium, Lactobacillus, Bacteroides, Clostridium) to quantify changes in their populations.

-

SCFA Analysis: Centrifuge collected samples to pellet bacterial cells. Analyze the supernatant for SCFA (acetate, propionate, butyrate) concentrations using gas chromatography (GC) with a flame ionization detector (FID).

-

pH Measurement: Measure the pH of the fermentation broth at each time point.

Metabolic Pathways of this compound in Gut Bacteria

The selective fermentation of this compound by specific gut bacteria is dependent on their enzymatic machinery to transport and hydrolyze this disaccharide. While research in this area is ongoing, some key enzymes and pathways have been identified.

This compound Transport and Hydrolysis

For this compound to be metabolized, it must first be transported into the bacterial cell. The specific transport mechanisms for this compound in probiotic bacteria are not yet fully elucidated but are likely to involve ATP-binding cassette (ABC) transporters or permeases[1].

Once inside the cell, this compound is hydrolyzed into its constituent glucose molecules. A key enzyme in this process is a this compound hydrolase. Research has identified a this compound hydrolytic enzyme in Lactobacillus johnsonii, designated LjAg31[1]. This enzyme cleaves the α-1,3 glycosidic bond of this compound, releasing two glucose molecules.

Metabolism of Glucose by Bifidobacteria (The "Bifid Shunt")

Bifidobacterium species utilize a unique metabolic pathway for glucose fermentation known as the "bifid shunt" or fructose-6-phosphate pathway. This pathway is a hallmark of bifidobacterial metabolism and results in the production of acetate and lactate. The glucose derived from this compound hydrolysis is expected to enter this central metabolic pathway.

Conclusion and Future Directions

The available scientific evidence strongly suggests that this compound possesses prebiotic properties. Its resistance to digestion and selective fermentation by beneficial gut bacteria, leading to the production of health-promoting SCFAs, make it a promising candidate for use as a functional food ingredient. Further research is warranted to fully elucidate the quantitative effects of this compound on a wider range of gut microbial species and to explore its potential health benefits in human clinical trials. A deeper understanding of the specific enzymes and transport systems involved in this compound metabolism across different probiotic strains will also be crucial for optimizing its application in promoting gut health. The development of cost-effective methods for large-scale production of this compound will be a key factor in its commercial viability.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Nigerose from Sucrose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigerose, a disaccharide composed of two glucose units linked by an α-1,3-glycosidic bond, is a rare sugar with emerging applications in the food, pharmaceutical, and biotechnology sectors. Its low digestibility and potential prebiotic properties make it a subject of growing interest. This document provides detailed protocols for the enzymatic synthesis of this compound from the readily available and inexpensive substrate, sucrose. Three primary enzymatic strategies are detailed: the use of a regioselective sucrose phosphorylase mutant, a multi-enzyme one-pot system, and the application of glucansucrases such as dextransucrase and alternansucrase.

Data Presentation: Comparative Analysis of Enzymatic Synthesis Methods

The following table summarizes the quantitative data from various enzymatic methods for this compound synthesis, providing a clear comparison of their efficiencies.

| Synthesis Method | Key Enzyme(s) | Substrate(s) | Product Concentration (mM) | Yield (%) | Reference |

| Regioselective Phosphorylase | Bifidobacterium adolescentis Sucrose Phosphorylase (BaSP) Q345F Mutant | 400 mM Sucrose, 200 mM Glucose | - | 31% (isolated) | [1] |

| Multi-enzyme One-Pot System | Sucrose Phosphorylase, this compound Phosphorylase, α/β-Phosphoglucomutase, Xylose Isomerase | 500 mM Sucrose | 350 mM | 67% | [2][3][4][5] |

| Glucansucrase (Alternansucrase) | Alternansucrase from Leuconostoc citreum | Sucrose, Glucose (acceptor) | Not explicitly quantified for this compound | - | |

| Glucansucrase (Dextransucrase) | Dextransucrase from Leuconostoc mesenteroides | Sucrose, Glucose (acceptor) | Not explicitly quantified for this compound | - |

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the workflows for the different enzymatic synthesis strategies.

Figure 1: Overview of Enzymatic Routes for this compound Synthesis from Sucrose.

Experimental Protocols

Protocol 1: Expression and Purification of Bifidobacterium adolescentis Sucrose Phosphorylase (BaSP) Q345F Mutant

This protocol describes the expression and purification of the regioselective BaSP Q345F mutant enzyme.

1. Gene Synthesis and Cloning:

-

The gene encoding for BaSP from Bifidobacterium adolescentis with a Q345F mutation is synthesized and cloned into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

2. Protein Expression:

-

Transform the expression vector into a suitable E. coli expression host (e.g., BL21(DE3)).

-

Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 20°C.

-

Harvest the cells by centrifugation at 6000 x g for 15 minutes at 4°C.

3. Cell Lysis and Purification:

-

Resuspend the cell pellet in lysis buffer (e.g., 60 mM phosphate, 250 mM NaCl, 11 mM imidazole, 5 mM β-mercaptoethanol, pH 8.0).

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet the cell debris.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with lysis buffer to remove unbound proteins.

-

Elute the His-tagged BaSP Q345F protein with elution buffer (e.g., 60 mM phosphate, 250 mM NaCl, 230 mM imidazole, 5 mM β-mercaptoethanol, pH 8.0).

-

Exchange the buffer of the purified enzyme to a storage buffer (e.g., 20 mM MOPS, pH 7.0) using a desalting column.

-

Confirm the purity and molecular weight of the enzyme by SDS-PAGE.

Protocol 2: this compound Synthesis using BaSP Q345F Mutant

This protocol details the synthesis of this compound from sucrose and glucose using the purified BaSP Q345F mutant.

1. Reaction Setup:

-

Prepare a reaction mixture in a total volume of 10 mL containing:

-

400 mM Sucrose

-

200 mM Glucose

-

20 mM MOPS buffer, pH 7.0

-

30% (v/v) DMSO

-

-

Add 1.0 mL of purified BaSP Q345F enzyme (5 mg/mL).

2. Incubation:

-

Incubate the reaction mixture at 37°C with slow agitation.

-

Monitor the reaction progress by analyzing small aliquots for sucrose consumption (refer to Analytical Protocol 1 or 2).

3. Reaction Termination and Product Purification:

-

Once sucrose consumption is >90% (typically after 4 days), terminate the reaction by adding 20 mL of methanol.

-

Remove the precipitated protein by centrifugation at 6000 x g for 10 minutes.

-

Evaporate the solvent from the supernatant and freeze-dry the resulting syrup.

-

To remove residual monosaccharides, dissolve the syrup in 50 mL of water and treat with baker's yeast (immobilized on calcium alginate beads).

-

Further purify this compound from the mixture using silica gel chromatography.

Protocol 3: One-Pot Enzymatic Synthesis of this compound from Sucrose

This protocol describes a multi-enzyme cascade reaction for the efficient production of this compound from sucrose.

1. Enzyme Preparation:

-

Obtain or prepare the following enzymes:

-

Sucrose Phosphorylase (SP)

-

This compound Phosphorylase (NP)

-

α-Phosphoglucomutase (α-PGM)

-

β-Phosphoglucomutase (β-PGM)

-

Xylose Isomerase (XI)

-

2. Reaction Setup:

-

Prepare a reaction mixture (1 mL) containing:

-

500 mM Sucrose

-

10 mM MgCl₂

-

41 µM α-D-glucose 1,6-bisphosphate

-

25 mM Sodium Phosphate buffer, pH 7.0

-

Sucrose Phosphorylase (e.g., 91 µg/mL)

-

Xylose Isomerase (e.g., 330 µg/mL)

-

α-Phosphoglucomutase (e.g., 420 µg/mL)

-

β-Phosphoglucomutase (e.g., 210 µg/mL)

-

This compound Phosphorylase (e.g., 20 µg/mL)

-

3. Incubation and Monitoring:

-

Incubate the reaction mixture at 30°C.

-

Monitor the formation of this compound over time using an appropriate analytical method (see Analytical Protocols).

Protocol 4: Production and Purification of Dextransucrase from Leuconostoc mesenteroides

This protocol outlines the general steps for producing and purifying dextransucrase.

1. Bacterial Culture and Enzyme Production:

-

Inoculate Leuconostoc mesenteroides (e.g., NRRL B-512F) in a suitable medium (e.g., MSM broth) and incubate at 30°C for 20 hours.

-

For larger scale production, transfer the culture to a larger volume of fresh medium and incubate under the same conditions.

-

After incubation, centrifuge the culture at 10,000 rpm for 20 minutes at 4°C to separate the cells.

-

The cell-free supernatant contains the extracellular dextransucrase.

2. Enzyme Purification:

-

Add polyethylene glycol (PEG 400) to the supernatant to a final concentration of 25-50% and incubate at 4°C for 12 hours.

-

Centrifuge the mixture at 13,200 x g for 30 minutes at 4°C to pellet the precipitated dextransucrase.

-

Further purification can be achieved by dialysis and chromatography (e.g., anion exchange chromatography).

-

Determine the enzyme activity by measuring the release of reducing sugars from sucrose using the dinitrosalicylic acid (DNS) method.

Protocol 5: this compound Synthesis via Dextransucrase Acceptor Reaction

This protocol provides a general framework for the synthesis of this compound using dextransucrase.

1. Reaction Setup:

-

Prepare a reaction mixture containing:

-